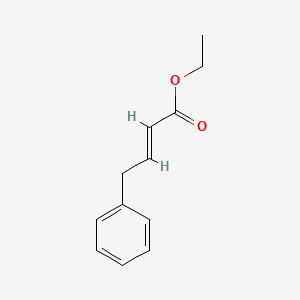

Ethyl trans-4-phenyl-2-butenoate

Description

Significance of Conjugated Esters in Contemporary Organic Chemistry

The strategic placement of the double bond in conjugation with the carbonyl group renders alpha,beta-unsaturated esters as highly versatile building blocks in modern organic synthesis. fiveable.me The conjugated π-system makes the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous reactivity. wikipedia.org This allows them to participate in a wide array of chemical transformations.

Key reactions involving alpha,beta-unsaturated esters include:

Michael Addition: This is a classic example of a conjugate addition, where a nucleophile adds to the β-carbon of the ester. fiveable.mewikipedia.org

Diels-Alder Reaction: The activated alkene in these esters can act as a potent dienophile in [4+2] cycloaddition reactions. wikipedia.org

Reduction Reactions: The double bond and the carbonyl group can be selectively hydrogenated, offering pathways to various saturated and unsaturated alcohols and esters. wikipedia.org

Polymerization: Many simple α,β-unsaturated esters, like acrylates, are prone to polymerization, forming the basis for a vast range of commercially important polymers. wikipedia.orggoogle.com

The electron-withdrawing nature of the ester group, combined with the extended conjugation, stabilizes transition states and intermediates, thereby facilitating these reactions. fiveable.me Consequently, these compounds are invaluable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. chemimpex.comchemimpex.com

Overview of Ethyl trans-4-phenyl-2-butenoate as a Representative Alpha,Beta-Unsaturated Ester System

This compound, with the chemical formula C₁₂H₁₄O₂, serves as an excellent example of an alpha,beta-unsaturated ester. nih.gov Its structure features an ethyl ester group in a trans-configuration with respect to a phenyl-substituted ethylidene group across a double bond. This specific arrangement provides stability and defines its reactivity. chemimpex.com

The presence of the phenyl group, the conjugated double bond, and the ester functionality makes this compound a valuable intermediate in organic synthesis. chemimpex.com It finds applications in the development of new chemical entities and serves as a precursor in the synthesis of more complex molecules, including various pharmaceuticals. chemimpex.comchemimpex.com Its pleasant, sweet, and fruity aroma also leads to its use in the fragrance and flavor industries. chemimpex.com

Below are the key chemical and physical properties of this compound.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | ethyl (E)-4-phenylbut-2-enoate |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| CAS Number | 1205-84-1 |

| Appearance | Pale yellow oil |

| Canonical SMILES | CCOC(=O)/C=C/CC1=CC=CC=C1 |

| InChI Key | LYZBCBTUPJJIKA-UXBLZVDNSA-N |

Data sourced from PubChem and ChemSpider. nih.govchemspider.com

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), vinylic protons (doublets with trans-coupling constant), benzylic protons (doublet of doublets), and aromatic protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinylic carbons, aromatic carbons, benzylic carbon, and ethyl group carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the conjugated ester (around 1710-1730 cm⁻¹), the C=C stretch (around 1640 cm⁻¹), and C-H stretches for aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 190, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments. nih.gov |

The reactivity of this compound is governed by the electrophilic nature of both the carbonyl carbon and the β-carbon, making it a versatile substrate for various synthetic transformations in advanced chemical synthesis. wikipedia.orgrsc.org

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acrylic acid |

Structure

2D Structure

Properties

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Stereoselective Synthesis of Ethyl Trans 4 Phenyl 2 Butenoate and Analogues

Classical Olefination Reactions for (E)-Alpha,Beta-Unsaturated Esters

Olefination reactions represent a powerful and versatile approach for the construction of carbon-carbon double bonds. Several named reactions have become indispensable tools for synthetic chemists aiming for high stereocontrol in the synthesis of (E)-α,β-unsaturated esters.

Wittig Reaction and its Modified Variants for Ethyl trans-4-phenyl-2-butenoate Synthesis

The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of a stabilized phosphorus ylide derived from an α-haloacetate with phenylacetaldehyde (B1677652).

The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. nih.gov Stabilized ylides, such as the one required for this synthesis, generally favor the formation of the thermodynamically more stable (E)-alkene. nih.gov The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, with the subsequent elimination of triphenylphosphine (B44618) oxide driving the reaction forward. libretexts.orgumass.edu Modifications to the classic Wittig reaction, such as using alternative phosphines or reaction conditions, can further enhance the selectivity for the desired trans isomer. nih.gov For instance, a "Green Wittig Reaction" has been reported for the synthesis of ethyl trans-cinnamate, a close analogue, using solvent-free conditions. scribd.com

Table 1: Key Features of the Wittig Reaction for Unsaturated Ester Synthesis

| Feature | Description |

| Reactants | Aldehyde/Ketone and a Phosphorus Ylide |

| Ylide Type | Stabilized ylides for (E)-selectivity |

| Driving Force | Formation of highly stable triphenylphosphine oxide |

| Stereoselectivity | Generally favors (E)-alkenes with stabilized ylides |

| Modifications | Schlosser modification for enhanced (E)-selectivity |

Horner-Wadsworth-Emmons Reaction in the Context of Stereoselective Ester Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, particularly for the synthesis of (E)-α,β-unsaturated esters. wikipedia.orgconicet.gov.ar This method employs phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts. wikipedia.org A significant benefit of the HWE reaction is that the byproduct, a dialkyl phosphate (B84403) salt, is water-soluble and easily removed, simplifying product purification. alfa-chemistry.comorganic-chemistry.org

The HWE reaction is renowned for its high (E)-selectivity, which arises from the steric control during the approach of the phosphonate carbanion to the aldehyde. organic-chemistry.org The reaction mechanism involves the formation of an intermediate that preferentially leads to the trans alkene. wikipedia.org The choice of the phosphonate ester and the reaction conditions, including the base and solvent, can be fine-tuned to maximize the yield and stereoselectivity of the desired (E)-α,β-unsaturated ester. conicet.gov.aralfa-chemistry.com For instance, using bulky phosphonate groups can further enhance the E-selectivity. alfa-chemistry.com

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Aspect | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Purification | Often requires chromatography | Simple aqueous extraction |

| (E)-Selectivity | Good with stabilized ylides | Generally excellent |

| Reactivity | Less reactive with hindered ketones | More reactive, reacts with ketones |

Peterson Olefination and Cope Rearrangements in Unsaturated Ester Synthesis

The Peterson olefination is another valuable method for alkene synthesis, which involves the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.orglscollege.ac.in A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can be isolated. organicchemistrydata.org The stereochemical outcome can be controlled by the elimination conditions: acidic conditions lead to anti-elimination, while basic conditions result in syn-elimination, allowing for the selective formation of either the (E) or (Z) alkene from the same intermediate. wikipedia.orgorganic-chemistry.org For the synthesis of α,β-unsaturated esters, an α-silyl ester enolate would be reacted with an aldehyde. When electron-withdrawing groups are present, the intermediate eliminates in-situ to directly form the alkene. wikipedia.orglscollege.ac.in

The Cope rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of a 1,5-diene. masterorganicchemistry.commasterorganicchemistry.com While not a direct olefination method in the classical sense, variations like the oxy-Cope rearrangement can be employed to generate enols that tautomerize to carbonyl compounds, including unsaturated esters. masterorganicchemistry.com The Johnson-Claisen rearrangement, a related organic-chemistry.orgorganic-chemistry.org-sigmatropic reaction, directly converts an allylic alcohol into a γ,δ-unsaturated ester. masterorganicchemistry.com These rearrangements are governed by orbital symmetry rules and often proceed with high stereospecificity, making them powerful tools in complex molecule synthesis.

Aldol-Type Condensation and Beta-Elimination Pathways

Aldol-type reactions followed by elimination provide a classical and effective route to α,β-unsaturated carbonyl compounds. sigmaaldrich.comwikipedia.org This two-step sequence involves the formation of a carbon-carbon bond and the subsequent creation of a double bond through the removal of a water molecule.

Successive Aldol-Type Reaction and Subsequent Elimination for (E)-Alpha,Beta-Unsaturated Esters

The aldol (B89426) condensation reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated product. sigmaaldrich.comwikipedia.orglibretexts.org To synthesize this compound via this route, the enolate of ethyl acetate (B1210297) would react with phenylacetaldehyde in an aldol addition. The resulting β-hydroxy ester would then undergo elimination of water, typically under acidic or basic conditions with heating, to afford the desired α,β-unsaturated ester. libretexts.orgjove.com

The stereoselectivity of the elimination step is crucial for obtaining the desired trans isomer. Generally, the elimination is thermodynamically controlled, favoring the more stable (E)-isomer. jove.com A sequence involving an aldol reaction, acetylation of the resulting β-hydroxy group, and a subsequent DBU-induced E1cB elimination has been shown to be effective for the synthesis of trisubstituted (E)-α,β-unsaturated esters. organic-chemistry.org

Diastereoselective Beta-Elimination from 2-Bromo-3-hydroxyesters

A stereospecific route to (E)-α,β-unsaturated esters involves the diastereoselective β-elimination from 2-bromo-3-hydroxyesters. This method provides excellent control over the alkene geometry. The synthesis of (E)-α,β-unsaturated esters has been achieved through an aldol-type reaction of aldehydes with ethyl dibromoacetate, promoted by reagents like SmI₂ or CrCl₂, followed by a β-elimination reaction. organic-chemistry.org

Furthermore, β-hydride elimination is a key step in many transition-metal-catalyzed reactions. nih.gov While not a classical condensation, catalytic methods that proceed via intermediates susceptible to stereocontrolled β-elimination are of significant interest. For example, cobalt-catalyzed reactions have been developed that proceed through selective β-O elimination pathways. purdue.edu These modern approaches offer alternative strategies for achieving high stereoselectivity in the synthesis of unsaturated esters.

Transition Metal-Catalyzed and Mediated Syntheses

Transition metals have proven to be powerful catalysts and mediators in the formation of carbon-carbon bonds, offering unique reactivity and selectivity. Various methods employing metals from different groups of the periodic table have been developed for the synthesis of α,β-unsaturated esters.

Zinc, Samarium(II) Iodide, and Chromium(II) Chloride Mediated Approaches

The Reformatsky reaction, a classic method for the formation of β-hydroxy esters, utilizes organozinc reagents. apeiron-synthesis.com These reagents, often called Reformatsky enolates, are typically prepared by treating an α-halo ester with zinc dust. apeiron-synthesis.com The subsequent reaction with an aldehyde or ketone, followed by dehydration, can yield α,β-unsaturated esters. The reactivity of the organozinc species is generally milder than that of Grignard or organolithium reagents, which helps to prevent undesired side reactions. apeiron-synthesis.com

In addition to zinc, other metals have been employed in Reformatsky-type reactions. Samarium(II) iodide (SmI₂), a potent one-electron reducing agent, is effective in promoting the reductive coupling of α,β-unsaturated esters with carbonyl compounds. organic-chemistry.orggoogle.com This method can be used to generate γ-lactones or, under different conditions, can be adapted for the synthesis of unsaturated esters. SmI₂-mediated reactions often proceed with high stereoselectivity. organic-chemistry.orghrpub.org

Chromium(II) chloride (CrCl₂) is another reagent that can mediate the synthesis of α,β-unsaturated esters. It can be used in sequential aldol-type and elimination reactions, providing a pathway to (E)-α,β-unsaturated esters with high stereoselectivity.

While these metals are often used individually, their combined use or application in sequential steps can offer enhanced reactivity and selectivity in the synthesis of complex molecules.

Manganese-Promoted Sequential Reactions for Stereocontrolled Alpha,Beta-Unsaturated Esters

A highly effective and stereoselective method for the synthesis of (E)-α,β-unsaturated esters involves a sequential reaction promoted by active manganese. organic-chemistry.orgnih.gov This approach utilizes the reaction of dichloroesters with a variety of aldehydes in the presence of active manganese, which can be prepared from the reduction of manganese(II) chloride. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via an initial aldol-type addition followed by a β-elimination, affording the desired α,β-unsaturated esters with complete control of the (E)-stereoselectivity. organic-chemistry.orgresearchgate.net This methodology is broadly applicable to a range of aldehydes, including aromatic, aliphatic, and cyclic substrates.

A proposed mechanism for this transformation involves the formation of a manganese enolate from the dichloroester. This enolate then adds to the aldehyde to form a β-alkoxyester intermediate. Subsequent syn-elimination of the chloro and manganese alkoxide groups, likely through a six-membered chair-like transition state, leads to the exclusive formation of the (E)-isomer of the α,β-unsaturated ester.

The following table summarizes the results of the manganese-promoted synthesis of various (E)-α,β-unsaturated esters from ethyl dichloroacetate (B87207) and different aldehydes, demonstrating the high yields and excellent stereoselectivity of this method.

| Aldehyde | Product | Yield (%) |

| Benzaldehyde | Ethyl (E)-cinnamate | 95 |

| 4-Chlorobenzaldehyde | Ethyl (E)-4-chlorocinnamate | 92 |

| 4-Methoxybenzaldehyde | Ethyl (E)-4-methoxycinnamate | 98 |

| Cyclohexanecarboxaldehyde | Ethyl (E)-3-cyclohexylacrylate | 85 |

| Heptanal | Ethyl (E)-2-nonenoate | 88 |

Palladium-Catalyzed Alpha,Beta-Dehydrogenation of Esters

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One notable method for the introduction of α,β-unsaturation into esters is the Saegusa-Ito oxidation. This reaction involves the oxidation of a silyl (B83357) enol ether intermediate, which can be formed from the corresponding saturated ester, using a palladium(II) salt, typically palladium(II) acetate. The reaction requires a stoichiometric oxidant, such as benzoquinone, to regenerate the active Pd(II) catalyst from the Pd(0) species formed during the reaction. researchgate.net

The mechanism proceeds through the coordination of the palladium(II) to the double bond of the silyl enol ether, followed by the elimination of a silyl group and the formation of an oxo-allyl-palladium complex. A subsequent β-hydride elimination generates a palladium hydride-enone complex, which then undergoes reductive elimination to afford the α,β-unsaturated ester and regenerate the Pd(0) catalyst. researchgate.net This method is known for its mild reaction conditions and tolerance of various functional groups. For acyclic substrates, the reaction generally yields the thermodynamically more stable (E)-isomer with high selectivity. researchgate.net

Ruthenium-Based Olefin Metathesis for Electron-Deficient Olefins

Olefin metathesis, a reaction that involves the redistribution of alkene fragments, has been revolutionized by the development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts. hrpub.org Cross-metathesis between an alkene and an α,β-unsaturated ester is a powerful strategy for the synthesis of more complex unsaturated esters. Specifically, the cross-metathesis of styrene (B11656) with ethyl acrylate (B77674), catalyzed by a ruthenium complex, provides a direct route to this compound.

The efficiency of these catalysts allows for the reaction to proceed under mild conditions with a broad range of substrates, including those that are electron-deficient like acrylates. hrpub.orgelectronicsandbooks.com The choice of catalyst and reaction conditions can influence the stereoselectivity of the newly formed double bond, with many modern catalysts favoring the formation of the (E)-isomer. The development of catalysts with chelating N-heterocyclic carbene (NHC) ligands has even enabled highly Z-selective olefin metathesis reactions.

The table below presents data on the efficiency of a bis(CAAC)ruthenium indenylidene catalyst (UltraCat) in the cross-metathesis of electron-deficient partners, highlighting the high turnover numbers (TON) achievable.

| Catalyst | Catalyst Loading (ppm) | Isolated Yield (%) | TON |

| C-827 | 80 | 19 | 5,337 |

| UltraCat | 11 | 68 | 170,000 |

Allyl-Nickel Catalysis in Carbonyl Alpha,Beta-Dehydrogenation

First-row transition metals, such as nickel, have gained significant attention as more sustainable and cost-effective alternatives to precious metals like palladium. Allyl-nickel catalysis has emerged as a practical method for the α,β-dehydrogenation of carbonyl compounds, including esters. organic-chemistry.orgnih.gov This approach overcomes some of the limitations of previously reported palladium-catalyzed methods. organic-chemistry.org

The catalytic cycle is proposed to involve the generation of a nickel enolate from the saturated ester. Transmetalation with an allyl-nickel species is followed by β-hydride elimination to yield the α,β-unsaturated ester and an allyl-nickel-hydride intermediate. Reductive elimination of propene from this intermediate regenerates the active Ni(0) catalyst, which can then re-enter the catalytic cycle through oxidative addition to an allyl electrophile. organic-chemistry.org This methodology has been shown to be effective for the dehydrogenation of a variety of carbonyl compounds.

Organocatalytic and Lewis Base-Catalyzed Transformations

In addition to metal-based catalysts, organocatalysis and Lewis base catalysis have become powerful tools for the stereoselective synthesis of α,β-unsaturated esters. These methods avoid the use of potentially toxic and expensive metals and often offer unique reactivity and selectivity.

A convenient method for the synthesis of α,β-unsaturated carboxylic esters from carbonyl compounds involves the use of a trimethylsilylketene acetal (B89532) in the presence of a catalytic amount of a Lewis base, such as lithium acetate or tetrabutylammonium (B224687) acetate. electronicsandbooks.com This reaction proceeds smoothly with a variety of aldehydes, including aromatic aldehydes with both electron-donating and electron-withdrawing groups, to afford the corresponding (E)-α,β-unsaturated esters in high yields and with complete stereoselectivity. electronicsandbooks.com

The reaction is believed to proceed through an aldol-type addition of the ketene (B1206846) acetal to the carbonyl compound, catalyzed by the Lewis base. A subsequent syn-elimination of a silanolate, which can also act as a Lewis base, generates the α,β-unsaturated ester. A key advantage of this method is that the only byproduct is trimethylsiloxane (TMS₂O), which is volatile and easily removed. electronicsandbooks.com

The following table illustrates the scope of this Lewis base-catalyzed reaction for the synthesis of various α,β-unsaturated esters.

| Aldehyde | Catalyst | Yield (%) |

| Benzaldehyde | AcOLi | 92 |

| 4-Chlorobenzaldehyde | AcOLi | 95 |

| 4-Nitrobenzaldehyde | AcOLi | 96 |

| 4-Methoxybenzaldehyde | AcOLi | 93 |

| 2-Naphthaldehyde | AcOLi | 94 |

N-Heterocyclic Carbene (NHC)-Catalyzed Approaches to Alpha,Beta-Unsaturated Esters

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the synthesis of α,β-unsaturated esters. These catalysts offer mild reaction conditions and high stereoselectivity, making them an attractive tool for modern organic synthesis. pnas.orgchalmers.se The versatility of NHCs allows for the generation of several reactive intermediates from α,β-unsaturated aldehydes, such as acyl anion equivalents, homoenolate equivalents, and ester enolate equivalents. pnas.org The specific intermediate formed and the subsequent reaction pathway are influenced by the structure of the NHC precursor and the cocatalytic base used. pnas.org

One key intermediate in NHC-catalyzed reactions is the α,β-unsaturated acyl azolium ion. This electrophilic species is generated from the reaction of an NHC with an α,β-unsaturated aldehyde or its derivatives. acs.orgnih.gov This intermediate can then react with various nucleophiles to form a diverse range of products. For instance, the reaction with alcohols leads to the formation of α,β-unsaturated esters. nih.gov The use of chiral NHCs can induce enantioselectivity in these transformations, providing access to optically active α,β-unsaturated esters and their derivatives. acs.orgrsc.org

The reaction mechanism often involves the formation of a hemiacetal as a key kinetic species. nih.gov The choice of catalyst, base, and reaction conditions can be fine-tuned to favor the desired reaction pathway, leading to high yields and selectivities. acs.org For example, an aerobic oxidative esterification of α,β-unsaturated aldehydes has been developed using an NHC catalyst in conjunction with an electron transfer mediator, utilizing molecular oxygen as the terminal oxidant. chalmers.se This approach represents a greener alternative to traditional methods that often require stoichiometric amounts of high-molecular-weight oxidants. chalmers.se

Table 1: Examples of NHC-Catalyzed Synthesis of α,β-Unsaturated Esters

| Catalyst System | Substrates | Product Type | Key Features |

| Chiral NHC / Base | α,β-Unsaturated Aldehydes, Alcohols | Chiral α,β-Unsaturated Esters | High enantioselectivity |

| NHC / Oxidant | α,β-Unsaturated Aldehydes, Alcohols | α,β-Unsaturated Esters | Redox-neutral conditions |

| NHC / Electron Transfer Mediator / O₂ | α,β-Unsaturated Aldehydes, Alcohols | α,β-Unsaturated Esters | Aerobic, green conditions |

Lewis Base-Catalyzed Ester Synthesis from Trimethylsilylketene Ethyl Trimethylsilyl (B98337) Acetal

A convenient and highly E-stereoselective method for the synthesis of α,β-unsaturated carboxylic esters involves the use of trimethylsilylketene ethyl trimethylsilyl acetal in the presence of a Lewis base catalyst. oup.comoup.com This approach allows for the direct formation of esters from a variety of carbonyl compounds, including aldehydes and ketones. oup.com The reaction proceeds under mild conditions and provides high yields of the desired products. oup.com

The choice of the counter-cation of the acetate salt has been shown to be crucial for achieving high E-stereoselectivity. oup.com This methodology has been successfully applied to ketones bearing α-protons as electrophiles, further demonstrating its versatility. oup.com The development of catalytic systems involving the activation of weak Lewis acids, such as silicon tetrachloride, by strong Lewis bases like chiral phosphoramides has also been explored for aldol reactions of silyl ketene acetals, offering high levels of regio-, diastereo-, and enantioselectivity. nih.govacs.org

Organocatalysis via 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a powerful, non-nucleophilic guanidine (B92328) base that has found widespread application as an organocatalyst in a variety of organic transformations, including esterification and transesterification reactions. researchgate.netscientificlabs.co.ukbohrium.com Its strong basicity and bifunctional nature, possessing both a proton donor and acceptor site, enable it to effectively catalyze reactions under mild conditions. rsc.org

TBD has been shown to be an efficient catalyst for the aminolysis of esters, producing secondary and tertiary amides in good to excellent yields under solvent-free conditions. researchgate.net It has also been utilized in the ring-opening polymerization of cyclic esters, such as lactide, to produce polyesters with narrow dispersity. researchgate.netnih.gov The catalytic activity of TBD in these reactions is attributed to its ability to activate both the monomer and the initiator through hydrogen bonding interactions. researchgate.net

In the context of ester synthesis, TBD can promote transesterification reactions. rsc.orgscispace.com For example, TBD-functionalized SBA-15 material has been used as a solid catalyst for the interesterification of tributyrin (B1683025) and methyl stearate (B1226849) to produce low-calorie structured lipids. nih.gov This heterogeneous system allows for easy recovery and reuse of the catalyst, making the process more environmentally friendly. nih.gov The catalytic efficiency of TBD in these transformations highlights its potential as a versatile tool for the synthesis of esters and their derivatives. rsc.org

Table 2: Applications of TBD in Organic Synthesis

| Reaction Type | Substrates | Products | Key Features |

| Aminolysis of Esters | Esters, Amines | Amides | Solvent-free, high yields |

| Ring-Opening Polymerization | Cyclic Esters | Polyesters | Narrow dispersity |

| Transesterification | Esters, Alcohols | New Esters | Efficient, can be heterogeneous |

Green Chemistry Innovations in Ester Synthesis

Deep Eutectic Solvents for Enhanced Stereoselective Esterification

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents and catalysts in organic synthesis. orgchemres.orgorgchemres.org These solvents are typically formed by mixing a hydrogen bond acceptor (HBA), such as choline (B1196258) chloride, with a hydrogen bond donor (HBD), like urea, carboxylic acids, or p-toluenesulfonic acid. orgchemres.orgorgchemres.org DESs offer several advantages, including low cost, low vapor pressure, biodegradability, and the ability to be prepared from readily available materials. mdpi.com

The application of DESs in esterification reactions is an area of growing interest. orgchemres.orgmdpi.com Choline chloride-based DESs have been investigated as alternative reaction media to traditional organic solvents. mdpi.comunila.ac.id Studies have shown that DESs can not only act as solvents but also as catalysts, promoting organic transformations. orgchemres.org For instance, the synthesis of hydrazones has been successfully carried out in various choline chloride-based DESs, with some showing excellent performance as alternatives to classical organic solvents. mdpi.com

The unique properties of DESs can influence the stereoselectivity of reactions. While specific research on the use of DESs for the enhanced stereoselective esterification of this compound is not extensively detailed in the provided results, the general principles of green chemistry and the successful application of DESs in other organic reactions suggest their potential in this area. orgchemres.orgorgchemres.org The ability to tune the properties of DESs by varying the HBA and HBD components offers a pathway to optimize reaction conditions for improved stereoselectivity. unila.ac.id

Heterogeneous Catalytic Systems (e.g., Dowex H+/NaI) for Ester Formation

Heterogeneous catalytic systems offer significant advantages in terms of catalyst recovery, reusability, and product purification, aligning with the principles of green chemistry. nih.govacs.org The Dowex H+/NaI system is a particularly effective and environmentally friendly approach for various esterification reactions. nih.govacs.orgnih.gov This system utilizes a dried Dowex H+ cation-exchange resin, often in combination with sodium iodide (NaI), to catalyze the reaction between carboxylic acids and alcohols. nih.gov

The Dowex H+/NaI method is characterized by high yields, energy efficiency, and the use of a non-toxic and reusable resin. nih.govacs.org The procedure is simple, making it an attractive option for a wide range of esterifications. nih.gov It has been successfully applied to the esterification of various organic acids with different functional groups, often under mild conditions such as stirring at room temperature. acs.org The reusability of the Dowex H+ resin has been demonstrated, with the catalyst maintaining high conversion rates over multiple cycles. acs.org

While Dowex-type resins have been known as solid catalysts for esterification, the use of the oven-dried resin, especially in conjunction with NaI, has been shown to be particularly effective. nih.govacs.org This system has also demonstrated regioselectivity and has been used for the separation of valuable carboxylic acids. nih.gov The versatility and green credentials of the Dowex H+/NaI system make it a valuable tool for modern ester synthesis. nih.govacs.org

Table 3: Comparison of Green Esterification Methods

| Method | Catalyst | Key Advantages |

| Deep Eutectic Solvents | DES (can be catalytic) | Green solvent, biodegradable, tunable properties |

| Catalyst-Free Aerosolization | None | No catalyst contamination, potentially high reaction rates |

| Heterogeneous Catalysis (Dowex H+/NaI) | Dowex H+ resin / NaI | Reusable catalyst, high yields, simple workup |

Bimetallic Oxide Clusters (e.g., RhRuOₓ/C) in Cross-Dehydrogenative Coupling for Ester Production

The direct formation of carbon-carbon and carbon-heteroatom bonds through cross-dehydrogenative coupling (CDC) represents a highly atom-economical and environmentally conscious approach in modern organic synthesis. nih.govnih.gov This strategy obviates the need for pre-functionalized starting materials, thereby streamlining synthetic sequences and minimizing waste. nih.gov Within this field, the use of bimetallic catalysts has emerged as a powerful tool, often exhibiting synergistic effects that lead to enhanced activity and selectivity compared to their monometallic counterparts. sigmaaldrich.comnih.gov A notable advancement in this area is the development of carbon-supported rhodium-ruthenium bimetallic oxide clusters (RhRuOₓ/C) for the synthesis of esters via the cross-dehydrogenative coupling of arenes and carboxylic acids. dntb.gov.ua

The RhRuOₓ/C catalyst, characterized by a mean diameter of approximately 1.2 nm, demonstrates remarkable efficacy in catalyzing the CDC reaction between various arenes and carboxylic acids, utilizing molecular oxygen (O₂) as the sole oxidant. dntb.gov.ua The formation of these distinct bimetallic oxide clusters has been confirmed through advanced analytical techniques, including aberration-corrected high-angle annular dark-field scanning transmission electron microscopy with energy-dispersive X-ray spectroscopy and synchrotron X-ray absorption spectroscopy. dntb.gov.ua

Mechanistic investigations, including kinetic isotope and substituent effect studies, have shed light on the reaction pathway. These studies indicate that the cleavage of the arene C-H bond is the rate-determining step of the reaction. dntb.gov.ua The proposed mechanism involves an electrophilic concerted metalation-deprotonation process, where a carboxylate group acts as an internal base. dntb.gov.ua Density functional theory (DFT) calculations further support this mechanism, suggesting that the active center for the C-H bond activation is a Rh(V) species, rather than Rh(III). The presence of ruthenium in the bimetallic cluster is believed to enhance the electrophilicity of the Rh(V) site by reducing the negative charge of the surrounding oxygen atoms, thus facilitating the C-H activation. dntb.gov.ua

This catalytic system is particularly effective for electron-rich arenes and is compatible with both aliphatic and aromatic carboxylic acids, showcasing its potential for the synthesis of a diverse range of aryl esters. dntb.gov.ua The successful application of RhRuOₓ/C in the production of aryl esters highlights the promise of noble-metal-based bimetallic oxide clusters for advancing C-H bond activation reactions. dntb.gov.ua

Detailed Research Findings

The performance of the RhRuOₓ/C catalyst has been systematically evaluated in the cross-dehydrogenative coupling of various arenes with acetic acid. The following table summarizes the catalytic activity and product yields for different arene substrates. The reactions were typically conducted at 150 °C for 15 hours under an O₂ atmosphere (0.5 MPa) using the carbon-supported metal catalyst. nih.gov

| Arene Substrate | Product (Aryl Acetate) | Yield (%) |

|---|---|---|

| Benzene (B151609) | Phenyl acetate | 65 |

| Toluene | o-Tolyl acetate / p-Tolyl acetate | 48 / 23 |

| Anisole | o-Methoxyphenyl acetate / p-Methoxyphenyl acetate | 75 / 12 |

| Biphenyl | 2-Phenylphenyl acetate / 4-Phenylphenyl acetate | 55 / 10 |

| Naphthalene | 1-Naphthyl acetate | 70 |

The substrate scope of the RhRuOₓ/C catalyzed cross-dehydrogenative coupling was further explored by reacting benzene with various carboxylic acids. The results, as detailed in the table below, demonstrate the versatility of the catalyst in accommodating both aliphatic and aromatic carboxylic acids.

| Carboxylic Acid | Product (Aryl Ester) | Yield (%) |

|---|---|---|

| Acetic acid | Phenyl acetate | 65 |

| Propionic acid | Phenyl propionate | 60 |

| Butyric acid | Phenyl butyrate | 58 |

| Benzoic acid | Phenyl benzoate | 45 |

| p-Toluic acid | Phenyl p-toluate | 42 |

These findings underscore the potential of RhRuOₓ/C bimetallic oxide clusters as a robust and efficient catalytic system for the synthesis of esters through cross-dehydrogenative coupling. The high reactivity for electron-rich arenes and the broad applicability for various carboxylic acids make this a promising strategic methodology for the construction of ester functionalities in complex molecules. dntb.gov.ua

Elucidation of Reaction Mechanisms and Computational Investigations of Ethyl Trans 4 Phenyl 2 Butenoate Transformations

Mechanistic Pathways of Carbon-Carbon Double Bond Formation

The defining feature of ethyl trans-4-phenyl-2-butenoate is its carbon-carbon double bond. Its synthesis can be achieved through several mechanistic routes, each offering distinct advantages in terms of stereoselectivity and substrate scope.

Proposed Mechanisms for Aldol-Type Reaction/Beta-Elimination

One of the most fundamental routes to α,β-unsaturated carbonyl compounds is through aldol-type condensation reactions followed by dehydration (β-elimination). While not a direct condensation to form this compound, the principles of related reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, provide a clear mechanistic framework. These reactions are pivotal for converting aldehydes or ketones into alkenes.

The Wittig reaction , for instance, involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate. This intermediate then collapses in a reverse [2+2] cycloaddition to yield the desired alkene and a phosphine oxide byproduct. masterorganicchemistry.com For the synthesis of an (E)-α,β-unsaturated ester like this compound, a stabilized ylide is typically employed, which favors the formation of the thermodynamically more stable E-isomer. organic-chemistry.org

A closely related and often preferred method for generating (E)-α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction . This modification of the Wittig reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. nrochemistry.comalfa-chemistry.com The mechanism begins with the deprotonation of the phosphonate ester to form a carbanion. wikipedia.org This carbanion then undergoes nucleophilic addition to an aldehyde (in this case, likely phenylacetaldehyde (B1677652) or a related precursor) in the rate-limiting step, forming an intermediate. wikipedia.org This intermediate cyclizes to an oxaphosphetane, which then eliminates to give predominantly the (E)-alkene and a water-soluble phosphate (B84403) byproduct, simplifying product purification. alfa-chemistry.comwikipedia.org The preference for the (E)-alkene is a key feature of the HWE reaction. nrochemistry.com

| Reaction | Key Reagent | Intermediate | Primary Product Stereochemistry |

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | (E)-alkene with stabilized ylides |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Oxaphosphetane | Predominantly (E)-alkene |

Mechanistic Insights into Olefin Metathesis for Unsaturated Esters

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments through the cleavage and reformation of carbon-carbon double bonds. This transformation is typically catalyzed by transition metal alkylidene complexes, most notably those of ruthenium. nih.govyoutube.comyoutube.com

The generally accepted mechanism, first proposed by Chauvin, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate. nih.gov The catalytic cycle is initiated by the reaction of an olefin with the metal alkylidene catalyst. This forms a four-membered metallacyclobutane ring. This intermediate can then undergo a retro-[2+2] cycloaddition in a productive manner, releasing a new olefin and forming a new metal alkylidene complex. This new complex can then react with a second olefin, continuing the catalytic cycle. youtube.com Ruthenium-based catalysts are particularly valued for their high tolerance to a wide variety of functional groups, making them suitable for the synthesis of complex molecules like unsaturated esters. nih.gov

Reductive Elimination and Beta-Hydride Elimination in Dehydrogenation

The formation of a carbon-carbon double bond in this compound can also be achieved through the dehydrogenation of the corresponding saturated ester, ethyl 4-phenylbutanoate. Palladium-catalyzed α,β-dehydrogenation is a practical method for this transformation. acs.orgacs.orgorganic-chemistry.org

The mechanism of this reaction is proposed to involve the formation of a palladium enolate from the saturated ester. This is followed by a crucial β-hydride elimination step. acs.orgnsf.gov In this process, a hydrogen atom on the β-carbon is transferred to the palladium center, forming a palladium-hydride species and creating the desired carbon-carbon double bond in the ester. wikipedia.org For this step to occur, the metal complex must have a vacant coordination site cis to the alkyl group. wikipedia.org The catalytic cycle is completed by a turnover-limiting reductive elimination step, which releases propene (from an allyl oxidant like allyl acetate) and regenerates the active palladium catalyst. acs.orgorganic-chemistry.org Mechanistic studies have suggested that the β-hydride elimination is a reversible process. acs.orgorganic-chemistry.org

| Mechanistic Step | Description | Role in Dehydrogenation |

| β-Hydride Elimination | Transfer of a β-hydrogen from an alkyl group to the metal center. | Forms the C=C double bond in the unsaturated ester and a metal-hydride intermediate. |

| Reductive Elimination | Two cisoidal ligands are eliminated from the metal center to form a new bond. | Regenerates the active catalyst by eliminating a small molecule (e.g., propene). |

Homogeneous Catalysis Mechanisms in Unsaturated Ester Chemistry

Homogeneous catalysis plays a vital role in the synthesis and modification of unsaturated esters, offering high efficiency and selectivity. The mechanisms of these reactions are often complex, involving intricate catalytic cycles with various organometallic intermediates.

Iron Carbonyl-Catalyzed Hydrogenation and Isomerization of Unsaturated Fatty Esters

Iron carbonyl complexes are effective catalysts for both the hydrogenation and isomerization of unsaturated esters. In the context of isomerization, iron pentacarbonyl can catalyze the migration of double bonds in olefinic esters to form the thermodynamically stable α,β-unsaturated isomers. acs.org The mechanism involves the formation of an Fe(CO)₃(η⁴-α,β-ester) complex, where the iron tricarbonyl fragment coordinates to the C=C double bond and the ester carbonyl group. acs.org This coordination stabilizes the conjugated system and drives the equilibrium towards the α,β-unsaturated product. acs.org

The mechanism for iron carbonyl-catalyzed isomerization of olefins generally proceeds via the formation of an iron-hydride intermediate. For instance, after the generation of a coordinatively unsaturated Fe(CO)₃ species, the olefin adds to the metal center. This is followed by a rapid β-hydrogen transfer from the alkyl chain to the iron, forming a hydrido-π-allyl complex, HFe(CO)₃(η³-allyl). northwestern.edu Reversal of this process can lead to the formation of an isomerized olefin. northwestern.edu

Palladium-Phosphine Catalytic Systems in Alkoxycarbonylation

Palladium-phosphine complexes are highly effective catalysts for alkoxycarbonylation reactions, which involve the addition of an alcohol and carbon monoxide across a carbon-carbon double bond to form an ester. rsc.org When applied to alkenes, this reaction can produce either saturated or unsaturated esters, depending on the reaction conditions and the specific catalytic cycle that is operative. nih.govresearchgate.net

Two primary competing mechanistic pathways have been identified for the palladium-catalyzed alkoxycarbonylation of alkenes: nih.gov

The Hydride Cycle: This pathway is favored under acidic conditions and leads to the formation of saturated esters. It begins with a palladium(II)-hydride complex, [Pd-H], which undergoes insertion of the alkene. Subsequent insertion of carbon monoxide forms an acyl-palladium complex. Alcoholysis of this intermediate then yields the saturated ester and regenerates the palladium-hydride catalyst. nih.gov

The Alkoxy Cycle (Oxidative Carbonylation): This pathway results in the formation of α,β-unsaturated esters. It proceeds through an alkoxy-palladium(II) intermediate, [Pd-OR]. The reaction involves the insertion of the alkene, followed by β-hydride elimination to generate the unsaturated product and a palladium-hydride species. nih.gov An oxidant is typically required to regenerate the active Pd(II) catalyst from the Pd(0) formed during the cycle. The choice of oxidant and the control of pH are crucial for favoring this pathway over the hydride cycle. nih.gov

The nature of the phosphine ligands is critical in these systems, as they influence the electronic and steric properties of the palladium center, thereby controlling the activity and selectivity of the catalytic process. rsc.org

Ruthenium-Deep Eutectic Solvent Systems for Alkoxycarbonylation

The synthesis of esters such as this compound via alkoxycarbonylation represents an atom-efficient method for creating valuable carboxylic esters from unsaturated compounds, an alcohol, and carbon monoxide. researchgate.net Traditional catalytic systems for this process often require sensitive ligands and acid additives to promote the reaction. researchgate.net However, recent advancements have led to the development of simpler, more robust catalytic systems.

One such innovation is the use of a simple ruthenium/deep eutectic solvent (Ru/DES) catalytic system. researchgate.net Deep eutectic solvents, which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, can coordinate with metal catalysts and modulate their chemical environment. rsc.org This interaction can enhance the catalytic activity and stability of the ruthenium species. rsc.org

In this system, the DES facilitates the formation of the active ruthenium species, potentially [Ru(CO)₂Br₃]⁻, which effectively catalyzes the alkoxycarbonylation reaction under mild conditions without the need for acid additives. researchgate.net The DES not only stabilizes the active catalyst but may also help in reducing the formation of byproducts like coke, thereby enhancing the catalyst's longevity. rsc.org This approach presents a significant improvement over conventional methods, offering a more sustainable and efficient pathway for the production of esters.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the intricate details of chemical reaction mechanisms. For transformations involving this compound, DFT calculations can map out the entire reaction pathway, identifying intermediates, transition states, and determining activation energies. This allows for a detailed understanding of the reaction's feasibility and kinetics. nih.govresearchgate.net

For instance, in reactions like cycloadditions or Michael additions, DFT can be employed to explore different potential pathways, such as concerted versus stepwise mechanisms. pku.edu.cn By calculating the Gibbs free energy at each stage of the proposed mechanism, researchers can identify the most energetically favorable route.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State for Step 1 | +21.7 |

| Intermediate | Zwitterionic Intermediate | +5.5 |

| TS2 | Transition State for Step 2 | +15.2 |

| Product | Final Product | -10.8 |

Note: Data is hypothetical and for illustrative purposes to show how DFT is used to map reaction coordinates.

This level of analysis helps in rationalizing experimental observations and predicting the outcomes of new reactions. For example, DFT calculations can explain why certain products are formed preferentially by showing that the transition state leading to them has a lower activation energy. pku.edu.cn

Computational Analysis of Stereoselectivity in Organocatalytic Reactions

Organocatalysis provides a powerful method for the asymmetric synthesis of chiral molecules. When this compound is a substrate in such reactions, predicting and explaining the resulting stereoselectivity is crucial. Computational chemistry, particularly DFT, offers profound insights into the origins of stereocontrol.

By modeling the interaction between the substrate, the organocatalyst, and any other reactants, it is possible to calculate the energies of the diastereomeric transition states. The observed stereochemical outcome (e.g., the enantiomeric or diastereomeric excess) is determined by the energy difference between these competing transition states. A lower activation energy for one pathway leads to the preferential formation of one stereoisomer. These computational models can account for subtle non-covalent interactions, such as hydrogen bonding and steric hindrance, which are often responsible for directing the stereochemical course of the reaction.

Investigation of Intramolecular Interactions and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are dictated by a complex interplay of intramolecular interactions. Computational methods are essential for exploring the molecule's conformational landscape and identifying the most stable geometries. nih.gov

Techniques like DFT can be used to perform a systematic search of possible conformations by rotating key single bonds. For each conformation, the energy can be calculated to identify the global and local minima on the potential energy surface. This analysis reveals the most likely shapes the molecule will adopt. Furthermore, these studies can quantify the stabilizing or destabilizing effects of various intramolecular interactions, such as:

Steric Hindrance: Repulsive interactions between bulky groups.

π-π Stacking: Attractive interactions between the phenyl ring and the double bond.

Hydrogen Bonding: Potential weak interactions involving the ester group. nih.gov

Understanding the preferred conformation is critical as it directly influences the molecule's reactivity and how it interacts with catalysts and other reactants. researchgate.net

Computational Prediction of Reactivity in Hetero-Michael Addition Reactions

This compound can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles, including heteroatomic ones (hetero-Michael addition). Computational chemistry provides a framework for predicting the reactivity of Michael acceptors. nih.gov

DFT calculations can be used to determine various electronic structure parameters that correlate with reactivity. For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor can indicate its electrophilicity. A lower LUMO energy generally corresponds to higher reactivity towards nucleophiles.

Table 2: Sample DFT-Calculated Activation Enthalpies for Thiol-Michael Additions

| Michael Acceptor | Activation Enthalpy (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Diethyl fumarate (DEF) | -2.5 | High |

| N-phenylmaleimide (PMI) | -1.8 | High |

| Butyl acrylate (B77674) (BA) | 4.5 | Low |

| 2-Hydroxyethyl acrylate (HEA) | 5.1 | Low |

Note: This data, adapted from related studies, illustrates how computational results can categorize Michael acceptors by reactivity. nih.gov

This predictive capability is invaluable for selecting appropriate substrates and reaction conditions to achieve desired outcomes in synthesis. nih.gov

Control and Assessment of Stereochemistry in Ethyl Trans 4 Phenyl 2 Butenoate Synthesis and Derivatization

Strategies for Achieving (E)-Stereoselectivity in Alpha,Beta-Unsaturated Esters

The synthesis of α,β-unsaturated esters with a defined (E) or (Z) geometry is a common challenge in organic chemistry. For Ethyl trans-4-phenyl-2-butenoate, the (E)-isomer is thermodynamically more stable and is preferentially formed in many olefination reactions. Several robust synthetic methods have been developed to ensure high (E)-stereoselectivity.

The Horner-Wadsworth-Emmons (HWE) reaction is one of the most reliable methods for preparing (E)-α,β-unsaturated esters. This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For synthesizing this compound, phenylacetaldehyde (B1677652) would be reacted with a phosphonate ester such as triethyl phosphonoacetate. The reaction mechanism favors the formation of the (E)-alkene due to thermodynamic control in the equilibration of the intermediates, leading to the more stable trans product. capes.gov.br A significant advantage of the HWE reaction over the classic Wittig reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during aqueous workup.

The Wittig reaction itself can also provide (E)-alkenes, particularly when using stabilized ylides. Stabilized ylides, such as those bearing an ester group, are less reactive and their reactions are often reversible, allowing for thermodynamic equilibration to favor the more stable (E)-alkene product.

Another powerful tool is the Julia Olefination and its more modern variant, the Julia-Kocienski olefination . In the classic Julia-Lythgoe olefination, a phenyl sulfone anion reacts with an aldehyde, followed by acylation and reductive elimination (e.g., with sodium amalgam) to yield the alkene. This process is highly (E)-selective because the radical intermediates formed during the reduction can equilibrate to the more stable trans configuration before product formation. The Julia-Kocienski modification is a one-pot procedure that also provides excellent (E)-selectivity under milder conditions.

Below is a comparative overview of these primary methods.

| Method | Key Reagents | Typical (E/Z) Selectivity | Key Features |

| Horner-Wadsworth-Emmons (HWE) | Stabilized phosphonate ester, base, aldehyde | High (E)-selectivity | Water-soluble byproduct, easily purified. |

| Wittig Reaction | Stabilized phosphonium (B103445) ylide, aldehyde | Good to high (E)-selectivity | Stereochemical outcome depends on ylide stability and reaction conditions. |

| Julia-Kocienski Olefination | Phenyltetrazolyl (PT) sulfone, base, aldehyde | Excellent (E)-selectivity | One-pot procedure, mild conditions, wide functional group tolerance. |

Enantioselective Synthetic Routes

Creating chiral centers in molecules derived from this compound requires asymmetric synthesis techniques. These methods can be broadly categorized into catalyst-controlled reactions, biocatalytic processes, and classical resolution.

Asymmetric induction using chiral catalysts is a premier strategy for accessing enantiomerically enriched compounds. For derivatives of this compound, a key transformation is the asymmetric conjugate reduction (or 1,4-reduction) of the α,β-unsaturated system to generate a chiral center at the β-position, yielding chiral ethyl 4-phenylbutanoate.

Transition metal catalysis has proven highly effective for this purpose. Chiral rhodium complexes, for instance, have been successfully employed in the asymmetric conjugate reduction of β,β-disubstituted α,β-unsaturated esters. In studies on related substrates like tert-butyl (E)-β-methylcinnamate, rhodium complexes with chiral bisoxazolinylphenyl ligands, in the presence of an alkoxylhydrosilane as the hydride source, have achieved enantioselectivities of up to 98% ee. capes.gov.brnih.govscispace.comresearchgate.net

Similarly, chiral copper-hydride (CuH) catalysis has emerged as a powerful tool for the 1,4-reduction of α,β-unsaturated esters. organic-chemistry.orgresearchgate.net Catalytic amounts of copper hydride, stabilized by a chiral phosphine ligand such as (R)-DTBM-SEGPHOS, can effect the asymmetric hydrosilylation of various Michael acceptors. researchgate.net This approach is known for its broad functional group tolerance and mild reaction conditions, making it suitable for complex molecule synthesis.

| Catalyst System | Reaction Type | Substrate Class | Reported Enantioselectivity |

| Chiral Rhodium-(bisoxazolinylphenyl) | Conjugate Reduction | β,β-disubstituted α,β-unsaturated esters | Up to 98% ee |

| Chiral Copper-Hydride-(phosphine) | Conjugate Reduction | α,β-unsaturated esters & lactones | Up to 94% ee |

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes, operating under mild conditions, can catalyze asymmetric reactions with exceptional precision.

One prominent class of enzymes for this purpose is the ene-reductases from the "Old Yellow Enzyme" (OYE) family. alfa-chemistry.comchem-station.com These flavin-dependent enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those in α,β-unsaturated esters. nih.govorganic-chemistry.org The reduction of this compound using an OYE would involve the stereospecific transfer of a hydride from a cofactor (NAD(P)H) to the β-carbon and a proton to the α-carbon, yielding enantiomerically enriched ethyl 4-phenylbutanoate. nih.gov The stereochemical outcome (R or S) can often be controlled by selecting different enzymes from the vast OYE family. alfa-chemistry.com

An alternative biocatalytic route involves the asymmetric reduction of a precursor ketone. The synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, a valuable chiral building block for ACE inhibitors, is achieved through the microbial reduction of ethyl 2-oxo-4-phenylbutanoate (EOPB). organic-chemistry.orgbldpharm.com Various yeast strains, such as Rhodotorula minuta and Candida holmii, have been identified as effective biocatalysts for this transformation, producing the desired (R)-alcohol with high enantiomeric excess (up to 95% ee). capes.gov.brorganic-chemistry.org This hydroxy ester can then be further manipulated to access other chiral phenyl-butanoate derivatives.

When an asymmetric synthesis is not feasible or when a racemic mixture is produced, optical resolution can be employed to separate the enantiomers.

Enzymatic kinetic resolution is a widely used technique that relies on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate. For instance, lipases and esterases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the unreacted ester enriched in the other enantiomer. beilstein-journals.org This method has been successfully applied to the resolution of various 3-aryl alkanoic acids and their esters. researchgate.net A racemic mixture of ethyl 4-phenylbutanoate could potentially be resolved using a suitable lipase, which would hydrolyze the (S)-ester to (S)-4-phenylbutanoic acid while leaving the (R)-ethyl 4-phenylbutanoate largely untouched.

A more classical approach is diastereomeric salt formation . This method involves reacting a racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting diastereomeric salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. This technique has been effectively used for the resolution of racemic 3-hydroxy-4-phenylbutanoic acid using chiral bases like cinchonidine. wikipedia.org After separation, the desired enantiomer of the acid can be recovered by treatment with a strong acid.

Diastereoselective Synthesis and Transformations

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters in a controlled manner. Starting with an existing stereocenter, these reactions aim to install a new one with a specific spatial relationship (e.g., syn or anti) to the first.

A prominent example of a diastereoselective transformation applicable to this compound is the Sharpless Asymmetric Dihydroxylation . This reaction converts an alkene into a vicinal diol. organic-chemistry.org When applied to a prochiral substrate like this compound, it is an enantioselective reaction, yielding a chiral diol. alfa-chemistry.comchem-station.com However, if the starting ester already contained a chiral center (for example, if it were derived from a chiral alcohol), the Sharpless dihydroxylation would proceed diastereoselectively, with the existing stereocenter influencing the facial selectivity of the osmium tetroxide addition, leading to one diastereomer in preference to the other. wikipedia.orgmdpi.com

Other diastereoselective transformations can be envisioned starting from chiral derivatives. For example, a diastereoselective epoxidation of a chiral α,β-unsaturated ester can be achieved using various methods, including those employing chiral dioxiranes or metal complexes. nih.govscilit.comorganic-chemistry.orgwikipedia.org Similarly, a diastereoselective Michael addition to a chiral α,β-unsaturated ester or amide can install a new stereocenter at the β-position with high control, guided by the existing chirality in the molecule. beilstein-journals.orgnih.gov These strategies are fundamental in building up complex acyclic systems with multiple, well-defined stereocenters.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Investigations of Unsaturated Esters

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) provides precise information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Ethyl trans-4-phenyl-2-butenoate, the ¹H NMR spectrum reveals distinct signals for each proton set.

The ethyl ester group is characterized by a quartet and a triplet. The ethoxy methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-OCH₂CH₃) present as a triplet.

The protons on the carbon-carbon double bond (vinylic protons) are crucial for determining the stereochemistry of the molecule. In the trans isomer, these protons exhibit a large coupling constant (J value), typically around 15.5 Hz. rsc.org One of the vinylic protons appears as a doublet of triplets, coupling to both the other vinylic proton and the adjacent allylic methylene protons. rsc.org

The allylic protons (-CH₂-CH=CH-), which are adjacent to the phenyl group, would appear as a doublet. The five protons of the phenyl group typically resonate as a multiplet in the aromatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet | - |

| Vinylic (-CH=CH-) | 5.80 - 7.10 | Doublet of Triplets / Doublet | ~15.5 (trans) |

| Allylic (Ar-CH₂) | ~3.50 | Doublet | ~6.8 |

| Methylene (-OCH₂CH₃) | ~4.20 | Quartet | ~7.1 |

| Methyl (-OCH₂CH₃) | ~1.25 | Triplet | ~7.1 |

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon skeleton. The chemical shift of each carbon atom is highly sensitive to its electronic environment, revealing the effects of nearby functional groups and substituents.

In this compound, the carbonyl carbon (C=O) of the ester group is highly deshielded and appears at the downfield end of the spectrum, typically around 166-175 ppm. The carbons of the phenyl ring produce signals in the aromatic region (120-140 ppm). The two sp² hybridized carbons of the alkene double bond also have characteristic shifts in this region. The sp³ hybridized carbons of the allylic methylene group and the ethyl group appear at the upfield end of the spectrum. The carbon of the ethoxy group (-OCH₂) is found around 60 ppm, while the terminal methyl carbon (-CH₃) is the most shielded, appearing around 14 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166.0 |

| Phenyl (C₆H₅) | 126.0 - 138.0 |

| Vinylic (=CH-) | 121.0 - 145.0 |

| Allylic (Ar-CH₂) | ~38.0 |

| Methylene (-OCH₂) | ~60.0 |

| Methyl (-CH₃) | ~14.0 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and O-PTIR, measure the vibrations of bonds within a molecule. These vibrations occur at specific frequencies, providing a "fingerprint" that is unique to the compound and its functional groups.

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Esters are known to exhibit a characteristic set of intense absorption bands. spectroscopyonline.com

The most prominent feature in the FTIR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, which is expected in the range of 1715-1737 cm⁻¹. rsc.orgspectroscopyonline.com The spectrum also displays two distinct C-O stretching bands: one for the C-O bond between the carbonyl carbon and the ester oxygen, and another for the O-C bond of the ethyl group, typically found between 1000 and 1300 cm⁻¹. spectroscopyonline.com

Other key absorptions include the C=C stretch of the alkene at around 1640 cm⁻¹, aromatic C=C stretching bands from the phenyl ring near 1600 and 1500 cm⁻¹, and a strong band around 966 cm⁻¹ corresponding to the out-of-plane C-H bend of the trans-substituted double bond. rsc.orgmdpi.com

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1715 - 1737 rsc.orgspectroscopyonline.com | Strong |

| C=C (Alkene) | Stretch | ~1640 | Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1500 | Medium-Weak |

| C-O (Ester) | Stretch | 1000 - 1300 spectroscopyonline.com | Strong |

| =C-H (trans-Alkene) | Out-of-plane bend | ~966 rsc.org | Strong |

| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 | Medium-Weak |

Optical Photothermal Infrared (O-PTIR) spectroscopy is an advanced technique that overcomes the diffraction limit of traditional IR spectroscopy, enabling chemical analysis with submicron spatial resolution. nih.gov It works by using a tunable infrared laser to induce a photothermal response in a sample, which is then detected by a co-located visible laser beam. nih.govgoogle.com

This high-resolution capability makes O-PTIR exceptionally well-suited for reaction analysis, particularly in heterogeneous systems or for studying reaction intermediates. toray-research.co.jp For instance, one could monitor the synthesis of this compound by tracking the appearance and growth of the characteristic ester carbonyl peak (around 1740 cm⁻¹) at a microscopic level. nih.gov Its non-contact nature and ability to operate in reflection mode make it suitable for analyzing materials on various substrates without extensive sample preparation. nih.govtoray-research.co.jp This technique provides spatial and temporal chemical information that is inaccessible with conventional bulk spectroscopic methods. photothermal.com

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce the structure of the compound.

For this compound (C₁₂H₁₄O₂), the molecular weight is 190.24 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z 190. nih.gov The fragmentation pattern provides further structural confirmation. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 145, or the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) resulting in a fragment at m/z 117. nih.gov Another significant peak is often observed at m/z 115, which can be attributed to the loss of a hydrogen molecule from the m/z 117 fragment. nih.gov

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity |

| 190 | [M]⁺ (Molecular Ion) nih.gov |

| 162 | [M - C₂H₄]⁺ (Loss of ethene) nih.gov |

| 145 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 117 | [M - COOC₂H₅]⁺ (Loss of ethoxycarbonyl radical) nih.gov |

| 115 | [C₉H₇]⁺ (Loss of H₂ from m/z 117) nih.gov |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's stereochemistry and conformation in the solid state.

While specific crystallographic data for this compound (C₁₂H₁₄O₂) is not readily found in the surveyed literature, analysis of closely related compounds provides valuable structural insights. For instance, the crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate reveals a nearly planar molecular conformation, reinforced by intramolecular hydrogen bonds. ctherm.com In such studies, bond lengths and angles are determined with high precision. For example, in one enaminone structure, the keto group (C=O) bond distance was measured at 1.2688(16) Å, and the C=C double bond was confirmed to have an E-configuration with a bond distance of 1.3739(16) Å. nih.gov The determination of such parameters for this compound would definitively confirm its trans configuration and provide detailed information on the planarity of the conjugated system and the orientation of the phenyl and ethyl groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating components of a mixture and assessing the purity of a compound. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely used for the analysis of unsaturated esters.

HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds like this compound.

Isomer Separation: The presence of the C=C double bond in 4-phenyl-2-butenoate allows for the existence of cis (Z) and trans (E) geometric isomers. HPLC is an effective method for separating these isomers. While specific application notes for this compound are not detailed in the provided search results, the separation of similar isomeric pairs, such as the cis and trans isomers of 2-butene-1,4-diol, has been successfully achieved using chiral columns in normal-phase HPLC. nih.gov This demonstrates the feasibility of developing a robust HPLC method for separating ethyl (E)-4-phenylbut-2-enoate from its (Z)-isomer.

Purity Assessment: Commercial suppliers of this compound often use HPLC to certify the purity of their products. Purity levels of ≥99% are commonly reported, indicating the effectiveness of this technique in detecting and quantifying impurities. rsc.org

Enantiomeric Excess: For chiral compounds, HPLC with a chiral stationary phase (CSP) is the standard method for determining enantiomeric excess (ee). Although this compound itself is not chiral, derivatives or related chiral unsaturated esters can be analyzed this way. For example, the enantiomeric ratio of Michael reaction adducts of aldehydes and trans-β-nitrostyrenes has been determined by HPLC analysis on a chiral column. youtube.com This highlights the capability of chiral HPLC to resolve enantiomers, a critical analysis in asymmetric synthesis.

Gas chromatography is a premier technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

GC analysis can effectively separate the cis and trans isomers of ethyl 4-phenyl-2-butenoate. youtube.comresearchgate.net The retention times of the isomers will differ based on their boiling points and interactions with the GC column's stationary phase. Purity assessment by GC is also common, with some suppliers guaranteeing ≥99% purity for the cis isomer based on GC analysis. youtube.com

When coupled with a mass spectrometer, GC provides structural information based on the fragmentation pattern of the molecule. The PubChem database contains GC-MS data for both this compound and its cis isomer, showing characteristic mass-to-charge ratio (m/z) peaks that can be used for identification. researchgate.netacs.org

Table 1: GC-MS Data for this compound

| m/z (Mass-to-Charge Ratio) | Description |

|---|---|

| 190 | Molecular Ion [M]⁺ |

| 117 | [C₉H₉]⁺ fragment |

| 115 | [C₉H₇]⁺ fragment |

| 101 | [M - C₇H₇]⁺ fragment |

Note: This table is based on data available in the PubChem database. acs.org

Capillary Zone Electrophoresis for Enantiomeric Purity

Capillary electrophoresis (CE), and specifically Capillary Zone Electrophoresis (CZE), is a high-resolution separation technique that utilizes an electric field to separate ions based on their charge-to-mass ratio. youtube.com For chiral analysis, a chiral selector is added to the background electrolyte, enabling the separation of enantiomers. nih.gov

While this compound is achiral, CZE is a powerful tool for determining the enantiomeric purity of chiral derivatives or analogous compounds. The technique is known for its efficiency, speed, and minimal sample consumption. nih.govnih.gov For neutral analytes, charged chiral selectors like cyclodextrins are employed to induce differential migration of the enantiomers. mdpi.com The versatility of CE allows for various operational modes, and the development of CE-mass spectrometry (CE-MS) coupling further enhances its analytical power for complex samples. nih.govresearchgate.net Although direct application of CZE to this compound is not documented in the search results, its successful use in separating enantiomers of other compounds, including uncharged molecules with the aid of cyclodextrins, demonstrates its potential applicability for related chiral unsaturated esters. nih.govmdpi.com

Thermal Analysis (e.g., DSC, TGA) for Material Transformation Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing materials like unsaturated esters. ctherm.comasu.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. ctherm.com It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature. researchgate.netacs.org This information is critical for understanding the material's physical state and stability over a temperature range. For related unsaturated polyesters, DSC has been used extensively to study curing reactions and identify glass transition temperatures. rsc.orgacs.org

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. libretexts.org This technique is ideal for determining the thermal stability and decomposition profile of a compound. acs.orgacs.org The onset temperature of decomposition is a key indicator of the material's stability at elevated temperatures. libretexts.org For various polyesters, TGA is used to characterize their thermal properties and degradation behavior. researchgate.net

While specific DSC and TGA data for this compound are not available in the search results, data for related compounds illustrate the utility of these techniques. For instance, thermal analysis of polyesters provides information on their decomposition temperatures and thermal stability. researchgate.net Applying these techniques to this compound would yield precise data on its melting point, boiling point, and decomposition temperature, which are crucial for handling, storage, and application in various chemical processes.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl (E)-4-phenylbut-2-enoate |

| Ethyl (Z)-4-phenylbut-2-enoate |

| Ethyl cis-4-phenyl-2-butenoate |

| Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate |

| 2-butene-1,4-diol |

| trans-β-nitrostyrene |

Advanced Applications and Derivatization in Organic Synthesis of Ethyl Trans 4 Phenyl 2 Butenoate

Role as a Key Intermediate in Complex Organic Synthesis